
1,4-Diethynylbenzene
Overview
Description
1,4-Diethynylbenzene (DEB) is a highly conjugated aromatic compound featuring two ethynyl (–C≡CH) groups in the para positions of a benzene ring. Its unique structure enables diverse applications in materials science, including:
- Frontal Polymerization: DEB undergoes self-propagating thermal polymerization under nitrogen pressure (2–6 MPa) to produce carbon materials with graphitic and disordered microstructures, as characterized by Raman spectroscopy (D-band at ~1350 cm⁻¹, G-band at ~1580 cm⁻¹) .
- Conjugated Polymers: DEB reacts with selenols (e.g., 1,4-benzenediselenol) or thiols (e.g., 1,4-benzenedithiol) via anti-Markovnikov radical polyaddition, forming linear polymers with extended π-conjugation .
- Optoelectronic Materials: DEB serves as a precursor for poly(phenylene butadiynylene) networks in mesoporous silica/alumina frameworks, enhancing conductivity and nonlinear optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethynylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,4-diethenylbenzene in chloroform to produce 1,4-di(1,2-dibromoethyl)benzene. This intermediate is then treated with potassium tert-butoxide in tert-butanol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethynylbenzene undergoes various chemical reactions, including:
Hydrogenation: This reaction converts this compound to 1,4-diethenylbenzene using hydrogen gas in the presence of a catalyst.
Polymerization: On a copper surface (Cu(111)), this compound can undergo polymerization to form disordered covalent networks.
Condensation: In the presence of cuprous chloride, ammonium chloride, and oxygen, this compound can condense to form oligomers.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium or nickel).
Polymerization: Copper surface (Cu(111)) and thermal activation.
Condensation: Cuprous chloride, ammonium chloride, and oxygen.
Major Products Formed
Hydrogenation: 1,4-Diethenylbenzene.
Polymerization: Disordered covalent networks.
Condensation: Oligomers.
Scientific Research Applications
Molecular Electronics
Electronic Properties Tuning
1,4-Diethynylbenzene is utilized in the development of mixed-valence metal complexes, which are crucial for tuning electronic properties in molecular electronics. Research indicates that the compound can bridge bimetallic complexes, enhancing their electronic structure and stability, thus making them suitable for applications in molecular switches and sensors .
Polymer Chemistry
Oxidative Polymerization
The oxidative polymerization of this compound leads to the formation of highly conjugated polymers such as poly(phenylene butadiynylene). These polymers exhibit remarkable thermal stability and electrical conductivity, making them ideal for applications in electronic devices and materials science .
Case Study: Synthesis of Poly(phenylene butadiynylene)
A study demonstrated that oxidative polymerization within mesoporous silica significantly influences the polymer's optical properties. The polymer synthesized showed a bathochromic shift in fluorescence emission spectra, indicating effective π-conjugation length comparable to that synthesized in homogeneous solutions .
Sensor Technology
Advanced Sensor Development
Recent advancements have seen the application of this compound in developing sensitive electrochemical sensors for detecting heavy metals like copper(II). These sensors utilize carbon fiber microelectrodes modified with the compound to enhance selectivity and sensitivity in environmental monitoring .
Catalysis
Catalytic Applications
The compound serves as a precursor for creating various catalytic systems. For example, it has been used to synthesize crosslinked thiol-yne stationary phases for reversed-phase liquid chromatography, improving the efficiency and selectivity of separation processes .
High-Performance Organic Light-Emitting Diodes (OLEDs)
OLED Materials
this compound has been incorporated into the synthesis of phosphorescent dimers for OLEDs. Research indicates that these materials can significantly improve the efficiency and longevity of organic light-emitting diodes, paving the way for advancements in display technologies .
Data Table: Key Applications of this compound
Mechanism of Action
The mechanism of action of 1,4-diethynylbenzene involves its ability to form various chemical bonds and structures due to the presence of ethynyl groups. These groups can participate in reactions such as hydrogenation, polymerization, and condensation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Analogues: 1,3-Diethynylbenzene
The meta-substituted isomer, 1,3-diethynylbenzene, exhibits distinct reactivity and product properties:
1,4-Divinylbenzene (DVB)
DVB, with vinyl (–CH=CH₂) instead of ethynyl groups, shows contrasting polymerization behavior:
Terephthalonitrile
Terephthalonitrile (NC–C₆H₄–CN) shares DEB’s para-substituted benzene core but differs in solubility and intermolecular interactions:
Hyperbranched Polyphenylenes
Copolymerization of DEB with alkynes (e.g., phenylacetylene) yields hyperbranched polymers with tunable properties:
Monomer Pair | Polymer Properties | Reference |
---|---|---|
DEB + Phenylacetylene | High solubility in toluene/THF; Mw > 10,000 Da | |
DEB + 1-Dodecyne | Enhanced thermal stability (Td > 300°C) |
Key Research Findings
- Reactivity: DEB’s ethynyl groups enable faster polyaddition kinetics (80× more reactive than styrene toward benzeneselenol) .
- Defect Tolerance : Residual DEB in Si quantum dot clusters stabilizes structures via C–C−H···C≡C hydrogen bonding .
- Optical Applications : DEB-based germa[n]pericyclynes exhibit redshifted UV/Vis spectra and strong fluorescence due to planar aromatic stacking .
Biological Activity
1,4-Diethynylbenzene (DEB) is a compound of significant interest in various fields of research due to its unique structural properties and biological activities. This article delves into the biological activity of DEB, highlighting its synthesis, cytotoxicity, antiviral properties, and polymerization behavior.
Overview of this compound
This compound is an aromatic compound characterized by two ethynyl groups attached to a benzene ring. Its chemical formula is CH, and it has been studied for its potential applications in materials science and medicinal chemistry.
Synthesis of this compound
DEB can be synthesized through various methods, including the Sonogashira coupling reaction and other organic synthesis techniques. One notable method involves the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction with azides, yielding derivatives that exhibit biological activity .
Antiviral Properties
Research has demonstrated that DEB derivatives can inhibit Hepatitis C Virus (HCV) replication in vitro. A study evaluated several compounds derived from DEB for their ability to suppress HCV RNA replication in Huh7 cells. The results indicated that certain DEB-based compounds exhibited significant antiviral activity with low cytotoxicity levels:
- EC values were determined for various DEB derivatives against HCV.
- Compounds with longer linkers showed improved antiviral efficacy compared to those with shorter linkers .
Cytotoxicity Studies
Cytotoxicity assays were performed on different cell lines, including human T-cells (CEM), peripheral blood mononuclear cells (PBM), and Vero cells. The findings revealed:
- Compounds derived from DEB demonstrated varying degrees of cytotoxicity.
- For example, one derivative showed no cytotoxicity up to 100 μM concentration in PBM and CEM cells, indicating a favorable safety profile .
Anionic Polymerization
DEB undergoes anionic polymerization to form poly(this compound), which exhibits enhanced thermal stability and mechanical properties. The polymerization process has been studied extensively:
- The polymerization was initiated using n-butyllithium (n-BuLi) in various solvents.
- Table 1 summarizes the yield and characteristics of the resulting polymers:
Sample | Solvent | Time (min) | Yield (%) | Characteristics |
---|---|---|---|---|
PDEBA-1 | HMPA | 5 | 47 | High thermal stability |
PDEBA-2 | HMPA | 20 | 48 | Moderate viscosity |
PDEBA-3 | HMPA | 40 | 49 | Enhanced mechanical strength |
PDEBA-4 | DMSO | 1 | 5 | Low yield |
PDEBA-5 | DMSO | 20 | 58 | Improved thermal properties |
PDEBA-6 | DMSO | 60 | 63 | Excellent mechanical performance |
This table illustrates the impact of solvent choice and reaction time on the yield and properties of the resulting polymers .
Study on Antiviral Activity
In a detailed investigation of DEB derivatives against HCV, researchers synthesized multiple compounds and assessed their antiviral efficacy. The study highlighted:
- The importance of linker length on biological activity.
- Certain derivatives exhibited potent anti-HCV activity with minimal cytotoxic effects, making them promising candidates for further development as antiviral agents .
Polymerization Studies
Another study focused on the frontal polymerization of DEB. This research provided insights into the microstructure of the polymers formed and their potential applications in industrial settings. The findings suggested that DEB polymers possess superior thermal stability and could be utilized in high-temperature applications .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1,4-diethynylbenzene (DEB) with high purity?
DEB is typically synthesized via Sonogashira coupling using 1,4-dibromobenzene and ethynyltrimethylsilane, followed by quantitative desilylation with aqueous NaOH. Critical steps include:
- Reagent stoichiometry : Excess ethynyltrimethylsilane ensures complete coupling.
- Purification : Sublimation under reduced pressure removes unreacted precursors.
- Purity validation : Cross-checking with IR and UV-Vis spectra against literature data confirms structural integrity .
Q. How is DEB characterized for structural and electronic properties?
Key methodologies include:
- UV-Vis spectroscopy : Identifies π→π* transitions in the 170–400 nm range, with synchrotron-based LD (linear dichroism) spectroscopy resolving transition moment directions in stretched polyethylene matrices .
- Vibrational analysis : IR spectroscopy validates terminal ethynyl groups (C≡C stretching at ~2100 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (126.15 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in UV spectral assignments for DEB?
Discrepancies arise from overlapping electronic transitions. A dual experimental-computational approach is recommended:
- Synchrotron LD spectroscopy : Extends spectral resolution to vacuum UV (170 nm), distinguishing Rydberg and valence states via polarization-dependent absorption .
- TD-DFT/CIS calculations : Predicts transition energies and symmetries. For example, CAM-B3LYP functional accurately assigns the 46,300 cm⁻¹ (216 nm) band to a ²B state with partial Rydberg character .
- Vibronic coupling analysis : Correlates gas-phase data (e.g., C–C≡C bending modes) with matrix-isolated spectra to resolve fine structure .
Q. What challenges arise in determining DEB’s electronic structure experimentally?
Key challenges include:
- State mixing : Overlap between B (²B) and L (²L) states in the far-UV region complicates assignments. Polarized LD spectra combined with TD-CAM-B3LYP reveal inversion of state ordering compared to CIS predictions .
- Matrix effects : Solvent-induced shifts in PE matrices require correction using reference spectra of unaligned samples .
- Non-valence states : High-energy transitions (>50,000 cm⁻¹) exhibit mixed Rydberg/charge-transfer character, necessitating multireference calculations .
Q. How is DEB applied in advanced material design?
DEB serves as a building block in:
- Conjugated polymers : Sonogashira coupling with thiophene derivatives yields photoelectrocatalysts for H₂ production (e.g., this compound-thiophene copolymers with 64–71% quantum efficiency) .
- Microporous networks : Hyper-crosslinked DEB polymers act as acid catalysts for esterification, achieving >90% yield under mild conditions .
- Molecular electronics : DEB-grafted reduced graphene oxide (PDBD-g-RGO) exhibits rewritable memory behavior with ON/OFF current ratios >10⁵ .
Q. What experimental design considerations are critical for DEB polarization studies?
- Alignment matrices : Stretchable polyethylene (PE) films are prepared by uniaxial stretching (500% elongation) to induce molecular alignment. Thickness (0.05–0.6 mm) optimizes signal-to-noise in LD measurements .
- Synchrotron parameters : Beamline CD1 at ASTRID storage ring provides linearly polarized radiation (58,000–27,000 cm⁻¹) with 0.1 nm resolution .
- Control experiments : Reference spectra of unstretched PE and solvent-free DEB correct for matrix artifacts .
Methodological Tables
Technique | Key Parameters | Application | Ref |
---|---|---|---|
Synchrotron LD spectroscopy | 170–360 nm, 0.1 nm resolution | Resolving Rydberg/valence transitions | |
TD-CAM-B3LYP calculations | 6-31G* basis set, solvent effect correction | Electronic state symmetry assignment | |
Sonogashira coupling | 25°C, 28 h reaction time | Minimizing decarboxylation side reactions |
Properties
IUPAC Name |
1,4-diethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLGANVFCMOJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26713-43-9 | |
Record name | Benzene, 1,4-diethynyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26713-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40918397 | |
Record name | 1,4-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-14-8, 30700-96-0 | |
Record name | 1,4-Diethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-diethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, diethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030700960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, diethynyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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